Cas no 4491-19-4 (Indaconitine)
Indaconitine Chemical and Physical Properties
Names and Identifiers
-
- Indaconitone
- 15-Deoxyaconitine
- INDACONITINE
- Y0108
- Acetylbenzoylpseudaconine
- Acetylbenzoylpseudoaconine
- (1alpha,3alpha,6alpha,14alpha,16beta)-20-Ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-3,8,13,14-tetrol 8-acetate 14-benzoate
- Indaconitone; Acetylbenzoylpseudaconine
- [(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S,18R)-8-Acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimetho
- HNC9MLB3BL
- UNII-HNC9MLB3BL
- Aconitane-3,8,13,14-tetrol, 20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)-, 8-acetate 14-benzoate, (1.alpha.,3.alpha.,6.alpha.,14.alpha.,16.beta.)-
- 4491-19-4
- 5-21-06-00308 (Beilstein Handbook Reference)
- BRN 0074036
- INDACONITINE [MI]
- Aconitane-3,8,13,14-tetrol, 20-ethyl-4-(methoxymethyl)-1,6,16-trimethoxy-, 8-acetate 14-benzoate, (1-alpha,3-alpha,6-alpha,14-alpha,16-beta)-
- 1ST15198
- CHEBI:5890
- Q27106926
- C08691
- [(1S,2R,3R,4R,5S,6S,8R,9R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
- PD118891
- FT-0689401
- (1S,2R,3R,4R,5S,6S,8R,9R,10R,13R,14R,16S,17S,18R)-8-(acetyloxy)-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-4-yl benzoate
- 8-(Acetyloxy)-20-ethyl-3,13-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl benzoate
- DTXSID50963297
- Indaconitine
-
- Inchi: 1S/C34H47NO10/c1-7-35-16-31(17-40-3)21(37)13-22(41-4)34-20-14-32(39)23(42-5)15-33(45-18(2)36,25(28(34)35)26(43-6)27(31)34)24(20)29(32)44-30(38)19-11-9-8-10-12-19/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20-,21-,22+,23+,24-,25+,26+,27-,28?,29-,31+,32+,33-,34+/m1/s1
- InChI Key: PHDZNMWTZQPAEW-ZIVNFORMSA-N
- SMILES: O(C(C)=O)[C@]12C[C@@H]([C@@]3([C@@H]([C@H]1[C@@H](C3)[C@@]13[C@H](C[C@H]([C@@]4(COC)CN(CC)C1[C@@H]2[C@@H]([C@@H]34)OC)O)OC)OC(C1C=CC=CC=1)=O)O)OC
Computed Properties
- Exact Mass: 629.32000
- Monoisotopic Mass: 629.31999670 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 45
- Rotatable Bond Count: 11
- Complexity: 1180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 14
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 133
- Molecular Weight: 629.7
- XLogP3: 1.3
Experimental Properties
- Color/Form: Powder
- Density: 1.33
- Melting Point: 193-195 ºC
- Boiling Point: 666.59°C (rough estimate)
- Flash Point: 372.8±31.5 °C
- Refractive Index: 1.5960 (estimate)
- PSA: 133.22000
- LogP: 1.61520
- Specific Rotation: D21 +18.28° (c = 2.18 in alc)
- Vapor Pressure: 0.0±2.3 mmHg at 25°C
Indaconitine Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
Indaconitine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| DC Chemicals | DCY-087-20 mg |
Indaconitine |
4491-19-4 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
| TRC | I499760-1mg |
Indaconitine (>90%) |
4491-19-4 | 1mg |
$ 155.00 | 2023-09-07 | ||
| TRC | I499760-2.5mg |
Indaconitine (>90%) |
4491-19-4 | 2.5mg |
$282.00 | 2023-05-18 | ||
| TRC | I499760-5mg |
Indaconitine (>90%) |
4491-19-4 | 5mg |
$460.00 | 2023-05-18 | ||
| TRC | I499760-10mg |
Indaconitine (>90%) |
4491-19-4 | 10mg |
$ 666.00 | 2023-09-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I878998-5mg |
Indaconitine |
4491-19-4 | 98% | 5mg |
¥3,591.00 | 2022-01-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I878998-10mg |
Indaconitine |
4491-19-4 | 98% | 10mg |
¥5,130.00 | 2022-01-13 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0763-10mg |
Indaconitine |
4491-19-4 | 98% | 10mg |
$150 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0763-20mg |
Indaconitine |
4491-19-4 | 98% | 20mg |
$280 | 2023-09-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I13690-5mg |
Indaconitine |
4491-19-4 | ,HPLC≥98% | 5mg |
¥988.0 | 2023-09-07 |
Indaconitine Suppliers
Indaconitine Related Literature
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on Indaconitine
Indaconitine (CAS No. 4491-19-4): A Comprehensive Overview of Its Chemical Profile and Emerging Research Applications
Indaconitine, identified by the chemical compound code CAS No. 4491-19-4, is a naturally occurring alkaloid derived from the plant Aconitum karakolicum. This compound has garnered significant attention in the field of pharmacology and medicinal chemistry due to its unique pharmacological properties and potential therapeutic applications. The detailed exploration of Indaconitine encompasses its chemical structure, biological activities, pharmacokinetic profiles, and the latest research findings that underscore its significance in modern medicine.
The chemical structure of Indaconitine (CAS No. 4491-19-4) features a complex triterpenoid framework with ester and amine functional groups, which contribute to its potent biological effects. Its molecular formula, C23H33N3O8, reflects a high degree of molecular complexity. This intricate structure is responsible for its interaction with various biological targets, making it a subject of extensive interest in drug discovery efforts.
In recent years, research on Indaconitine has focused on its potential as a therapeutic agent. Studies have demonstrated its efficacy in modulating neurological pathways, particularly in conditions involving pain management and neuroprotection. The compound exhibits potent sodium channel blockade, similar to other alkaloids from the same plant family, but with distinct differences in selectivity and duration of action. This makes Indaconitine a promising candidate for developing novel treatments for chronic pain syndromes and neurodegenerative disorders.
The pharmacokinetic profile of Indaconitine (CAS No. 4491-19-4) has been thoroughly investigated to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Preliminary studies indicate that the compound has a moderate oral bioavailability and a relatively short half-life, necessitating careful dosing strategies for therapeutic efficacy. Additionally, its metabolism involves several enzymatic pathways, including cytochrome P450 enzymes, which may influence its interactions with other drugs.
The safety profile of Indaconitine (CAS No. 4491-19-4) remains under active investigation. While early studies suggest that it can be toxic at high concentrations due to its potent pharmacological effects, researchers are working to develop formulations that enhance its therapeutic index. This includes exploring nanoencapsulation techniques and other drug delivery systems that can improve bioavailability while minimizing side effects.
In conclusion, the multifaceted properties of Indaconitine, as evidenced by its chemical structure and diverse biological activities, position it as a valuable compound in pharmaceutical research. The latest advancements in understanding its pharmacological mechanisms and therapeutic potential underscore the need for continued investigation into this remarkable alkaloid. As research progresses, Indaconitine (CAS No. 4491-19-4) is poised to play a significant role in the development of novel treatments for various medical conditions.